
3-(4-Bromophenyl)-3-methylpyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromophenyl)-3-methylpyrrolidine is an organic compound featuring a pyrrolidine ring substituted with a 4-bromophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-3-methylpyrrolidine typically involves the reaction of 4-bromobenzaldehyde with a suitable pyrrolidine derivative under specific conditions. One common method includes the use of a Grignard reagent, where 4-bromobenzaldehyde reacts with a pyrrolidine Grignard reagent in the presence of a catalyst such as palladium or nickel. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-3-methylpyrrolidine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or nickel catalysts.
Substitution: Nucleophiles like amines, thiols, and alkoxides under basic conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Phenyl derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
3-(4-Bromophenyl)-3-methylpyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-3-methylpyrrolidine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A compound with similar structural features but different functional groups, used in liquid crystal technology.
4-Bromophenylacetic acid: Another bromophenyl derivative with distinct chemical properties and applications.
Uniqueness
3-(4-Bromophenyl)-3-methylpyrrolidine is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical reactivity and potential biological activity compared to other bromophenyl derivatives .
Properties
Molecular Formula |
C11H14BrN |
|---|---|
Molecular Weight |
240.14 g/mol |
IUPAC Name |
3-(4-bromophenyl)-3-methylpyrrolidine |
InChI |
InChI=1S/C11H14BrN/c1-11(6-7-13-8-11)9-2-4-10(12)5-3-9/h2-5,13H,6-8H2,1H3 |
InChI Key |
XAXDNKUFLFHORB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCNC1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((3-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-cyano-2-oxopropyl)thio)-4,6-dimethylnicotinonitrile](/img/structure/B14876849.png)
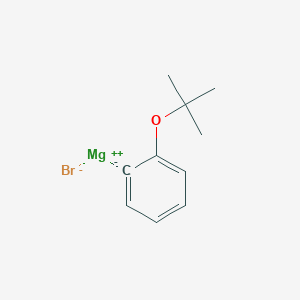
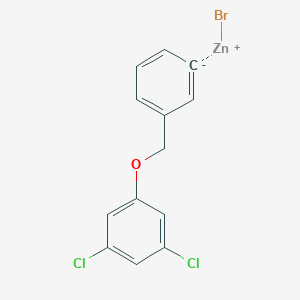
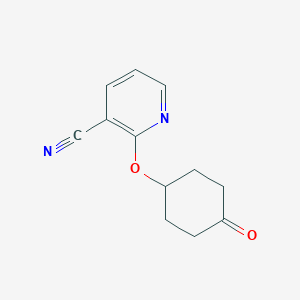
![2-[(2-fluorobenzyl)sulfanyl]quinazolin-4(3H)-one](/img/structure/B14876875.png)
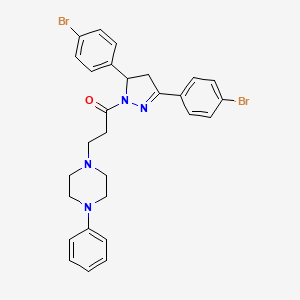
![2-Amino-4-hexyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B14876889.png)

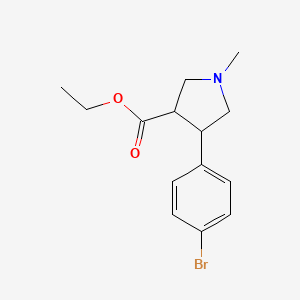
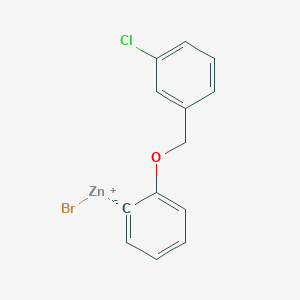

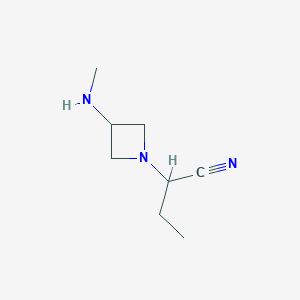
![[3-(4-Butyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14876933.png)
![N-[2-(3,4-dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B14876955.png)
